molecular formula C27H47NO7Ti B13782570 Isostearoyl 4-aminobenzoyl glycolyl titanate CAS No. 63713-86-0

Isostearoyl 4-aminobenzoyl glycolyl titanate

Cat. No.: B13782570
CAS No.: 63713-86-0
M. Wt: 545.5 g/mol
InChI Key: GVWYLHCUFLZFIG-UHFFFAOYSA-N
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Description

Isostearoyl 4-aminobenzoyl glycolyl titanate is a multifunctional organotitanium compound characterized by:

  • Isostearoyl group: A branched C18 fatty acid ester, contributing to hydrophobicity and compatibility with organic matrices.
  • Glycolyl group: A hydroxyacetate moiety, improving solubility and reactivity compared to bulkier esters.
  • Titanate core: Likely functions as a coupling agent or crosslinker in composite materials or coatings.

Below, we compare its inferred properties with analogous compounds.

Properties

CAS No.

63713-86-0

Molecular Formula

C27H47NO7Ti

Molecular Weight

545.5 g/mol

IUPAC Name

4-aminobenzoic acid;2-hydroxyacetic acid;16-methylheptadecanoic acid;titanium

InChI

InChI=1S/C18H36O2.C7H7NO2.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-6-3-1-5(2-4-6)7(9)10;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);1-4H,8H2,(H,9,10);3H,1H2,(H,4,5);

InChI Key

GVWYLHCUFLZFIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1C(=O)O)N.C(C(=O)O)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl 4-aminobenzoyl glycolyl titanate typically involves the reaction of isostearic acid, 4-aminobenzoic acid, glycolic acid, and a titanium alkoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process generally involves the following steps:

    Esterification: Isostearic acid and glycolic acid are esterified in the presence of a catalyst.

    Amidation: The esterified product is then reacted with 4-aminobenzoic acid to form the amide.

    Titanation: The final step involves the reaction of the amide with a titanium alkoxide to form the titanate compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isostearoyl 4-aminobenzoyl glycolyl titanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the titanate.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Isostearoyl 4-aminobenzoyl glycolyl titanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite formulations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new medical materials and devices.

    Industry: Widely used in coatings, adhesives, and sealants to enhance performance and durability.

Mechanism of Action

The mechanism of action of isostearoyl 4-aminobenzoyl glycolyl titanate involves its ability to form strong chemical bonds with both organic and inorganic materials. The compound’s structure allows it to interact with surface atoms of different substances, creating a molecular bridge that enhances adhesion. The titanate group reacts with free protons at the inorganic interface, forming organic monomolecular layers on the surface. This interaction is crucial for improving the performance of composite materials.

Comparison with Similar Compounds

Titanate Coupling Agents in Composite Materials

highlights titanate coupling agents (e.g., in rubber wood/P34HB composites), where titanate forms Ti-O-C bonds with wood fibers, improving mechanical strength and reducing water absorption. Key comparisons:

Property Isostearoyl 4-Aminobenzoyl Glycolyl Titanate (Inferred) Generic Titanate Coupling Agent ()
Optimal Concentration Not reported 1 wt% in composites
Functional Groups Glycolyl, 4-aminobenzoyl, isostearoyl Alkyl/aryl groups
Mechanical Improvement Likely enhances interfacial adhesion 20–30% increase in tensile strength
Hydrophobicity High (isostearoyl) Moderate (dependent on organic chain)

The glycolyl group may enhance dispersion in hydrophilic matrices compared to purely alkyl titanates.

Dielectric Titanates (Barium Titanate vs. Organotitanates)

discusses barium titanate (BT), a ceramic with high dielectric constants. In contrast, the target compound is an organotitanate, differing in application:

Property This compound Barium Titanate ()
Structure Organic-inorganic hybrid Inorganic perovskite (BaTiO₃)
Primary Use Coupling agent, surface modifier Capacitors, piezoelectric devices
Conductivity Non-conductive Ferroelectric
Thermal Stability Moderate (organic decomposition) High (>1200°C)

Comparison with Glycolyl-Containing Compounds

and provide insights into glycolyl’s role:

Glycolyl vs. Isovaleric Acetyl Substitution

In , Gemmacolide AN (glycolyl at C-2) exhibits altered solubility and reactivity compared to its isovaleric acetyl analog (Compound 13). Similarly, the glycolyl group in the target compound may:

  • Increase hydrophilicity : Enhances compatibility with polar solvents.

Esters in Physical Properties ()

Glycolyl esters (e.g., glycolyl titanate) vs. other esters:

Compound Boiling Point Solubility (Water) Key Application
Glycolyl titanate Not reported Moderate (inferred) Polymer modification
Hexyl decanoate 260–265°C Insoluble Flavor/fragrance
Isobutyl salicylate 259°C Insoluble Cosmetics

The glycolyl group likely improves water dispersibility compared to purely hydrophobic esters.

Comparison with 4-Aminobenzoyl Derivatives

Stability and Reactivity

identifies N-(4-aminobenzoyl)-(L-Glu)₃ as a folate derivative with ¹⁵N-labeled amide peaks. The 4-aminobenzoyl group in the target compound may:

  • Participate in conjugation : Via amine groups for drug delivery or labeling.
  • Exhibit UV absorption : Useful in photostability studies .

Analytical Characterization

details NMR/GC-MS methods for 4-methoxybutyrylfentanyl. Similar techniques apply to the target compound:

Technique Target Compound (Inferred) 4-Methoxybutyrylfentanyl ()
NMR ¹H/¹³C for glycolyl, titanate 400 MHz, 90° pulse, 45s delay
FTIR Ti-O-C (~650 cm⁻¹), amide bands Diamond ATR, 4 cm⁻¹ resolution
Mass Spec High-res for molecular ion (Ti present) HRESI-MS for C24H32N2O2

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